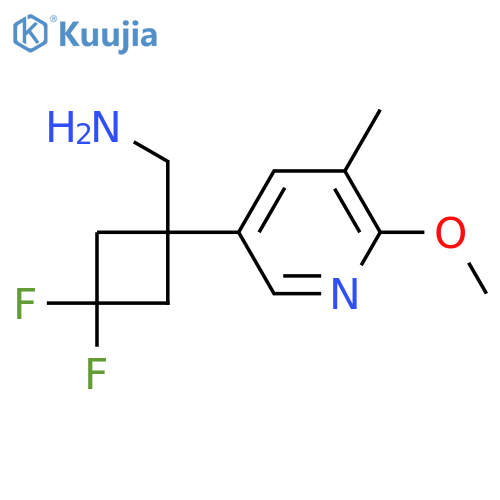

Cas no 2229528-94-1 (3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine)

3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine 化学的及び物理的性質

名前と識別子

-

- 3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine

- EN300-1956932

- 2229528-94-1

- [3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine

-

- インチ: 1S/C12H16F2N2O/c1-8-3-9(4-16-10(8)17-2)11(7-15)5-12(13,14)6-11/h3-4H,5-7,15H2,1-2H3

- InChIKey: GEINJMQCOCRIPH-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(C2C=NC(=C(C)C=2)OC)(CN)C1)F

計算された属性

- せいみつぶんしりょう: 242.12306946g/mol

- どういたいしつりょう: 242.12306946g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 48.1Ų

3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956932-10.0g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 10g |

$7004.0 | 2023-05-31 | ||

| Enamine | EN300-1956932-5g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 5g |

$4722.0 | 2023-09-17 | ||

| Enamine | EN300-1956932-1g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 1g |

$1629.0 | 2023-09-17 | ||

| Enamine | EN300-1956932-0.25g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 0.25g |

$1498.0 | 2023-09-17 | ||

| Enamine | EN300-1956932-5.0g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 5g |

$4722.0 | 2023-05-31 | ||

| Enamine | EN300-1956932-10g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 10g |

$7004.0 | 2023-09-17 | ||

| Enamine | EN300-1956932-0.05g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 0.05g |

$1368.0 | 2023-09-17 | ||

| Enamine | EN300-1956932-0.5g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 0.5g |

$1563.0 | 2023-09-17 | ||

| Enamine | EN300-1956932-0.1g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 0.1g |

$1433.0 | 2023-09-17 | ||

| Enamine | EN300-1956932-2.5g |

[3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutyl]methanamine |

2229528-94-1 | 2.5g |

$3191.0 | 2023-09-17 |

3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamineに関する追加情報

3,3-Difluoro-1-(6-Methoxy-5-Methylpyridin-3-Yl)cyclobutylmethanamine: A Comprehensive Overview

The compound 3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine (CAS No. 2229528-94-1) is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutylamines, which are known for their unique chemical properties and versatility in synthetic chemistry. The molecule features a cyclobutane ring substituted with two fluorine atoms at the 3-position, a methoxy group at the 6-position of the pyridine ring, and a methyl group at the 5-position of the same pyridine ring. These substituents contribute to the compound's stability, reactivity, and biological activity.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The presence of two fluorine atoms in 3,3-difluoro positions of the cyclobutane ring makes this compound particularly interesting for researchers exploring fluorinated analogs in medicinal chemistry. Fluorination often leads to improved drug-like properties, making this compound a valuable candidate for further investigation in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases.

The 6-methoxy and 5-methyl substituents on the pyridine ring play a crucial role in modulating the electronic properties of the molecule. The methoxy group introduces electron-donating effects, which can influence the reactivity of the compound during synthetic transformations. On the other hand, the methyl group provides steric bulk, potentially affecting the molecule's conformation and interactions with biological targets. These features make 6-methoxy-5-methylpyridin-3-yl a versatile building block in organic synthesis.

From a synthetic perspective, cyclobutylmethanamine derivatives are often challenging to prepare due to the strain inherent in cyclobutane rings. However, advancements in catalytic methods and transition-metal-mediated reactions have enabled efficient syntheses of such compounds. Researchers have employed strategies such as ring-closing metathesis and palladium-catalyzed coupling reactions to construct the cyclobutane core with high precision. These methods not only improve yield but also allow for greater control over stereochemistry, which is critical for achieving desired biological activity.

In terms of applications, 3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine has shown promise as a lead compound in drug design. Its unique combination of fluorinated cyclobutane and substituted pyridine moieties makes it an attractive candidate for exploring interactions with G-protein coupled receptors (GPCRs) and other therapeutic targets. Preclinical studies have demonstrated that this compound exhibits moderate potency against certain disease models, suggesting its potential for further development into a clinical candidate.

Moreover, computational chemistry has played a pivotal role in understanding the molecular interactions of this compound. Advanced molecular modeling techniques have provided insights into its binding modes with target proteins, guiding medicinal chemists in optimizing its pharmacophore. The integration of experimental and computational approaches has significantly accelerated the drug discovery process for this compound.

In conclusion, CAS No. 2229528-94-1, or 3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine, represents a cutting-edge molecule at the intersection of synthetic chemistry and pharmacology. Its structural features make it a valuable tool for researchers exploring novel therapeutic agents. With ongoing advancements in synthetic methods and computational modeling, this compound is poised to contribute significantly to future discoveries in medicinal chemistry.

2229528-94-1 (3,3-difluoro-1-(6-methoxy-5-methylpyridin-3-yl)cyclobutylmethanamine) 関連製品

- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)

- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)

- 2920048-89-9(3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine)

- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)

- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)

- 1897525-43-7(2-(tert-butoxy)methylazetidine)

- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)

- 2228264-34-2(5-chloro-2-(2-methyloxiran-2-yl)-1H-indole)

- 924311-94-4(2-Hydroxy-4-(naphthalen-2-YL)pyridine)

- 883539-48-8((2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine)